(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone
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Overview
Description
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various aryl halides in the presence of a base . Another approach includes the use of 3-cyanopyridine-2-thiolate as a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
Uniqueness
What sets (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-9-3-6-11(7-4-9)14(19)15-13(17)12-8-5-10(2)18-16(12)20-15/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGOQNRMCPJJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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